4-amino-3,5-dibromo-2-(2,4,5,7-tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
Overview
Description
PRMT1 inhibitor (IC50 values are 4.8 μM and 22 for hPRMT1 and RmtA, respectively). Docks in both binding sites of the histone arginine methyltransferase pocket.
Scientific Research Applications
Detection and Differentiation of Reactive Oxygen Species
This compound has been utilized in the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS) such as hydroxyl radical (⋅OH) and reactive intermediates of peroxidase. The application of these probes in living cells has enabled the visualization of hROS and hypochlorite (−OCl), which are important in studying the roles of these species in various biological and chemical processes (Setsukinai et al., 2003).
Biological Imaging and Zn(II) Detection
The compound is a part of the synthesis of various fluorescence-based sensors, such as ZP9 and ZP10. These sensors are used for detecting Zn(II) in biological systems with high specificity. They are also utilized in confocal microscopy studies for visualizing Zn(II) in vivo, highlighting their significance in biological imaging applications (Nolan et al., 2006).
Quinoline-Derivatized Fluoresceins for Zn(II) Sensing
This compound is involved in the creation of QZ1 and QZ2, two fluorescein-based dyes used for sensing Zn(II). These dyes are designed to bind Zn(II) with high specificity and are useful in monitoring Zn(II) levels in biological samples, contributing to our understanding of Zn(II)’s role in biological processes (Nolan et al., 2005).
Co-Crystal Formation and Characterization
The compound is also used in the formation of co-crystals with various pharmaceutical ingredients. This application is crucial in understanding drug properties and interactions, as well as enhancing drug solubility and stability (Ma et al., 2015).
Cysteine Detection in Biological Systems
It forms part of a sensor designed for the detection of cysteine in human cells. This is particularly useful in medical diagnostics and research, as cysteine levels can be indicative of various health conditions (Peng et al., 2020).
Safety and Hazards
properties
IUPAC Name |
4-amino-3,5-dibromo-2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H7Br6NO5/c21-7-3-6(20(30)31)11(12(24)15(7)27)10-4-1-8(22)16(28)13(25)18(4)32-19-5(10)2-9(23)17(29)14(19)26/h1-3,28H,27H2,(H,30,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSILLVDSFALROT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)O)Br)Br)Br)C4=C(C(=C(C=C4C(=O)O)Br)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H7Br6NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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